molecular formula C8H11NO3 B13899519 (1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid CAS No. 207518-95-4

(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid

Cat. No.: B13899519
CAS No.: 207518-95-4
M. Wt: 169.18 g/mol
InChI Key: AZDKWAUSBOZMHG-NTSWFWBYSA-N
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Description

(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexene ring with carbamoyl and carboxylic acid functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexene derivatives, which are subjected to carbamoylation and carboxylation reactions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • (1R,6S)-6-(Methoxycarbonyl)-3-cyclohexene-1-carboxylic acid
  • (1R,6S)-6-Phenyl-3-cyclohexene-1-carboxylic acid
  • (1R,6S)-3-Carbamoyl-2-hydroxy-6-methyl-4-oxo-cyclohex-2-enecarboxylic acid methyl ester

Uniqueness

(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for targeted applications in research and industry, where specific chemical properties are required.

Properties

CAS No.

207518-95-4

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12)/t5-,6+/m0/s1

InChI Key

AZDKWAUSBOZMHG-NTSWFWBYSA-N

Isomeric SMILES

C1C=CC[C@H]([C@H]1C(=O)N)C(=O)O

Canonical SMILES

C1C=CCC(C1C(=O)N)C(=O)O

Origin of Product

United States

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